Cas no 2060051-19-4 (3-(3-chlorophenyl)-4-propylpyrrolidine)

3-(3-chlorophenyl)-4-propylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 3-(3-chlorophenyl)-4-propyl-
- 3-(3-chlorophenyl)-4-propylpyrrolidine
-
- MDL: MFCD30486839
- インチ: 1S/C13H18ClN/c1-2-4-11-8-15-9-13(11)10-5-3-6-12(14)7-10/h3,5-7,11,13,15H,2,4,8-9H2,1H3
- InChIKey: LZWHRYWTICDSQE-UHFFFAOYSA-N
- SMILES: N1CC(CCC)C(C2=CC=CC(Cl)=C2)C1
3-(3-chlorophenyl)-4-propylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331104-0.05g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 0.05g |
$983.0 | 2023-09-04 | ||
Enamine | EN300-331104-5.0g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 5.0g |
$3396.0 | 2023-02-23 | ||
Enamine | EN300-331104-10g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 10g |
$5037.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01089639-1g |
3-(3-Chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 95% | 1g |
¥5873.0 | 2023-03-11 | |
Enamine | EN300-331104-1.0g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-331104-0.25g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 0.25g |
$1078.0 | 2023-09-04 | ||
Enamine | EN300-331104-0.5g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 0.5g |
$1124.0 | 2023-09-04 | ||
Enamine | EN300-331104-2.5g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 2.5g |
$2295.0 | 2023-09-04 | ||
Enamine | EN300-331104-10.0g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 10.0g |
$5037.0 | 2023-02-23 | ||
Enamine | EN300-331104-0.1g |
3-(3-chlorophenyl)-4-propylpyrrolidine |
2060051-19-4 | 0.1g |
$1031.0 | 2023-09-04 |
3-(3-chlorophenyl)-4-propylpyrrolidine 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
3-(3-chlorophenyl)-4-propylpyrrolidineに関する追加情報
Introduction to 3-(3-chlorophenyl)-4-propylpyrrolidine (CAS No. 2060051-19-4)
3-(3-chlorophenyl)-4-propylpyrrolidine, identified by its Chemical Abstracts Service (CAS) number 2060051-19-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This pyrrolidine derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The presence of both chlorophenyl and propyl substituents in its molecular structure suggests a versatile scaffold for further chemical modifications and functionalization, making it a valuable candidate for drug discovery programs.
The compound’s structure, characterized by a pyrrolidine ring connected to a chlorophenyl group at the 3-position and a propyl group at the 4-position, positions it as a promising intermediate in the synthesis of more complex molecules. Pyrrolidine derivatives are well-documented for their role in various pharmacological applications, including central nervous system (CNS) drugs, antipsychotics, and anti-inflammatory agents. The specific substitution pattern in 3-(3-chlorophenyl)-4-propylpyrrolidine may contribute to unique pharmacokinetic and pharmacodynamic properties, which are critical for therapeutic efficacy.
In recent years, there has been growing interest in exploring the biological activity of heterocyclic compounds, particularly those incorporating the pyrrolidine core. Studies have demonstrated that modifications at the nitrogen atom or at the positions adjacent to it can significantly alter the pharmacological profile of these molecules. The chlorophenyl moiety, in particular, is known to enhance binding affinity to certain biological targets due to its ability to engage in hydrophobic interactions and π-stacking interactions. This feature makes 3-(3-chlorophenyl)-4-propylpyrrolidine a compelling scaffold for designing novel therapeutic agents.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple disease pathways simultaneously. The structural features of 3-(3-chlorophenyl)-4-propylpyrrolidine suggest its potential utility in such endeavors. For instance, the propyl group may facilitate membrane permeability, enhancing oral bioavailability, while the chlorophenyl group could modulate receptor interactions. Such dual functionality is highly sought after in modern drug design to achieve synergistic effects and reduce side adverse effects.
The synthesis of 3-(3-chlorophenyl)-4-propylpyrrolidine involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key steps typically include nucleophilic substitution reactions to introduce the chlorophenyl group, followed by alkylation to incorporate the propyl moiety. Advances in catalytic methods have further refined these synthetic routes, enabling higher yields and purities. These improvements are crucial for scaling up production and conducting extensive biological evaluations.
Biological evaluation of 3-(3-chlorophenyl)-4-propylpyrrolidine has revealed promising preliminary data regarding its interaction with various target proteins. In vitro assays have shown that this compound exhibits moderate affinity for certain enzyme targets implicated in neurological disorders. While these findings are early and require further validation, they underscore the potential of this scaffold as a basis for developing novel therapeutics. The compound’s ability to modulate target activity may translate into therapeutic benefits for conditions such as depression, anxiety, or neurodegenerative diseases.
The pharmacokinetic profile of 3-(3-chlorophenyl)-4-propylpyrrolidine is another critical aspect being investigated. Factors such as solubility, metabolic stability, and distribution play pivotal roles in determining its clinical utility. Computational modeling techniques have been employed to predict these properties before experimental validation, streamlining the drug discovery process. Preliminary data suggest that modifications to the propyl group could enhance solubility while maintaining efficacy, offering insights into optimizing the compound’s pharmacokinetic properties.
Future directions in the study of 3-(3-chlorophenyl)-4-propylpyrrolidine include exploring its role as a lead compound for structure-activity relationship (SAR) studies. By systematically varying substituents on the pyrrolidine ring or at other positions on the molecule, researchers can gain deeper insights into how structural changes influence biological activity. Such studies are essential for identifying key pharmacophoric elements and designing next-generation analogs with improved properties.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized how compounds like 3-(3-chlorophenyl)-4-propylpyrrolidine are developed. AI-driven platforms can predict biological activity with remarkable accuracy based on molecular descriptors derived from their structures. These predictions guide experimental design and accelerate the identification of promising candidates for further investigation. The synergy between computational methods and traditional wet chemistry approaches has significantly enhanced the efficiency of pharmaceutical research.
In conclusion, 3-(3-chlorophenyl)-4-propylpyrrolidine (CAS No. 2060051-19-4) represents a fascinating compound with considerable potential in pharmaceutical applications. Its unique structural features position it as a valuable scaffold for drug discovery efforts aimed at addressing neurological disorders and other diseases. Ongoing research continues to unravel its biological significance and synthetic versatility, paving the way for innovative therapeutic solutions.
2060051-19-4 (3-(3-chlorophenyl)-4-propylpyrrolidine) Related Products
- 1040654-18-9(N-(cyclohexylmethyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 41653-72-9(2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1226430-05-2(methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)
- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)




